γ-分泌酶抑制剂XVI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Secretase Inhibitor XVI, also known under CAS 208255-51-0, is a small molecule/inhibitor that controls the biological activity of gamma-Secretase . It is primarily used for Neuroscience applications . This inhibitor has anti-aggregation properties and prevents early Aβ oligomerization by selectively blocking the Aβ dimer and trimer formation .
科学研究应用
Alzheimer’s Disease Research
- Scientific Field: Neuroscience
- Application Summary: Gamma-Secretase Inhibitor XVI, also known as Semagacestat, was developed as a potential treatment for Alzheimer’s disease . It was designed to inhibit the γ-secretase, an enzyme that plays a key role in the production of amyloid-beta (Aβ) protein plaques, which are characteristic of Alzheimer’s disease .
- Methods of Application: In a double-blind, placebo-controlled trial, patients with probable Alzheimer’s disease were randomized to receive 100 mg or 140 mg of Semagacestat, or a placebo daily . The changes in cognition and functioning were assessed using the Alzheimer’s Disease Assessment Scale for cognition (ADAS-cog) and the Alzheimer’s Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale .
- Results: The trial was terminated before completion due to safety concerns . The ADAS-cog scores worsened in all three groups, and the ADCS-ADL scores also worsened in all groups . Patients treated with Semagacestat lost more weight and had more skin cancers and infections, treatment discontinuations due to adverse events, and serious adverse events .
Oral Squamous Cell Carcinoma (OSCC) Research
- Scientific Field: Oncology
- Application Summary: Gamma-Secretase Inhibitor XVI was used to investigate the role of Notch signaling inhibition on OSCC cell proliferation, cell cycle progression, cell apoptosis, cell migration, and cell invasion .
Future Drug Target for Alzheimer’s Disease
- Scientific Field: Drug Discovery
- Application Summary: Gamma-Secretase Inhibitor XVI is being considered as a future drug target for Alzheimer’s disease . The amyloid hypothesis of Alzheimer’s disease posits that aggregated Aβ triggers a cascade of events, including tau tangle formation and neuroinflammation, that ultimately lead to neurodegeneration and dementia .
Treatment of Desmoid Tumors
- Scientific Field: Oncology
- Application Summary: Nirogacestat, an oral γ-secretase inhibitor developed by SpringWorks Therapeutics, has been approved by the FDA for the treatment of desmoid tumors . Desmoid tumors are rare soft-tissue sarcomas, diagnosed in 3–5 people per million each year .
γ-Secretase Based Therapies for Cancer Treatment
- Scientific Field: Oncology
- Application Summary: Gamma-Secretase Inhibitor XVI is being explored for its potential in cancer treatment . The ability to accurately identify patients based on the activity of the pathway could improve the response to Gamma-Secretase Inhibitor XVI therapy for the treatment of cancer .
Neuroscience Applications
未来方向
Gamma-Secretase inhibitors have been tested to treat non–small-cell lung cancer (NSCLC) in preclinical and clinical trials . Although they elicit a response in some tumors as single agents and sensitize NSCLC to cytotoxic and targeted therapies, they have not yet been approved for NSCLC therapy . The need for additional therapies, focusing on gamma-Secretase inhibitors, is discussed . It is proposed that Notch pathway mutations may not always be the intended target for gamma-Secretase inhibitors and that other targets may serve as better biomarkers .
属性
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPDRNSTUYCSQC-SGTLLEGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440198 |
Source
|
Record name | gamma-Secretase Inhibitor XVI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Secretase Inhibitor XVI | |
CAS RN |
208255-51-0 |
Source
|
Record name | gamma-Secretase Inhibitor XVI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。